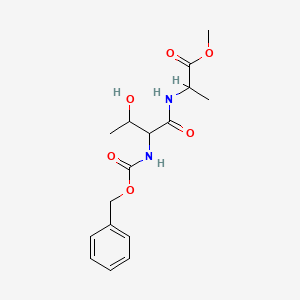
Alanine, N-benzyl methyl ester, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-benzyl methyl ester, L- is an organic compound with the molecular formula C10H13NO2. It is a derivative of the amino acid alanine, where the amino group is substituted with a benzyl group and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alanine, N-benzyl methyl ester, L- can be synthesized through the esterification of L-alanine with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Another method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .
Industrial Production Methods
In industrial settings, the production of Alanine, N-benzyl methyl ester, L- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Alanine, N-benzyl methyl ester, L- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Alanine, N-benzyl methyl ester, L- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Alanine, N-benzyl methyl ester, L- is employed in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Alanine, N-benzyl methyl ester, L- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of alanine and benzyl alcohol. The compound may also interact with receptors or other proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Alanine, N-benzyl methyl ester, L- can be compared with other similar compounds such as:
Alanine methyl ester: Lacks the benzyl group, making it less hydrophobic and less reactive in certain substitution reactions.
Alanine ethyl ester: Similar to the methyl ester but with a slightly larger ethyl group, affecting its solubility and reactivity.
Phenylalanine methyl ester: Contains a phenyl group instead of a benzyl group, leading to different steric and electronic effects .
These comparisons highlight the unique properties of Alanine, N-benzyl methyl ester, L-, such as its increased hydrophobicity and reactivity due to the presence of the benzyl group.
Properties
CAS No. |
2483-53-6 |
|---|---|
Molecular Formula |
C16H22N2O6 |
Molecular Weight |
338.36 g/mol |
IUPAC Name |
methyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C16H22N2O6/c1-10(15(21)23-3)17-14(20)13(11(2)19)18-16(22)24-9-12-7-5-4-6-8-12/h4-8,10-11,13,19H,9H2,1-3H3,(H,17,20)(H,18,22) |
InChI Key |
TYQCBAAOCMMFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















